molecular formula C10H15ClN2O2 B2931327 N-(2-aminoethyl)-3-methoxybenzamide hydrochloride CAS No. 94319-88-7

N-(2-aminoethyl)-3-methoxybenzamide hydrochloride

Cat. No.: B2931327
CAS No.: 94319-88-7
M. Wt: 230.69
InChI Key: XVFVVUXEKAYPAI-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-3-methoxybenzamide hydrochloride is a chemical compound that belongs to the class of benzamides. It is characterized by the presence of an aminoethyl group attached to the benzamide structure, with a methoxy group at the 3-position of the benzene ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride typically involves the reaction of 3-methoxybenzoic acid with ethylenediamine. The process begins with the activation of 3-methoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form an active ester intermediate. This intermediate then reacts with ethylenediamine to yield N-(2-aminoethyl)-3-methoxybenzamide. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-3-methoxybenzamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-(2-aminoethyl)-3-methoxybenzamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride involves its interaction with specific molecular targets. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

    Tris(2-aminoethyl)amine: A compound with three aminoethyl groups attached to a central nitrogen atom.

    2-Aminoethylmethacrylamide hydrochloride: A monomer used in polymerization reactions.

Uniqueness

N-(2-aminoethyl)-3-methoxybenzamide hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties. The presence of both an aminoethyl group and a methoxy group allows for versatile chemical reactivity and potential biological activity .

Properties

IUPAC Name

N-(2-aminoethyl)-3-methoxybenzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c1-14-9-4-2-3-8(7-9)10(13)12-6-5-11;/h2-4,7H,5-6,11H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFVVUXEKAYPAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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